2,3-Dimethylthieno[3,4-b]pyrazine
Description
Overview of Fused Heterocyclic Systems in Contemporary Chemistry
Fused heterocycles are broadly classified into two main types: those where an aromatic carbocycle is linked to a heterocycle, and those where a heterocycle is linked to another heterocycle. scribd.com Their unique and often tunable electronic and photophysical properties make them invaluable building blocks in the design of novel functional materials.
Heterocyclic compounds containing both sulfur and nitrogen atoms have garnered significant interest from researchers for decades. nih.gov This interest stems from their diverse biological activities and unique structural features, which have led to applications in pharmaceuticals, agrochemicals, and more recently, in materials science. nih.govopenmedicinalchemistryjournal.com The presence of both sulfur and nitrogen atoms in a ring system can lead to unusual properties and surprisingly stable compounds, even with a high number of heteroatoms. nih.gov These sulfur-nitrogen heterocycles often exhibit physicochemical properties relevant to the design of new materials, including molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com
The parent compound, thieno[3,4-b]pyrazine (B1257052), has been known since 1957. researchgate.netresearchgate.net However, for a significant period, its primary application was as a monomer for creating low band gap conjugated polymers. researchgate.netresearchgate.net Research into thieno[3,4-b]pyrazine-based materials dates back to the early 1990s. rsc.org More recent years have seen a surge in interest and significant advances in the preparation and scope of these materials, largely driven by the demand for reduced band gap materials in applications like photovoltaic devices. researchgate.netrsc.org
The Molecular Architecture of 2,3-Dimethylthieno[3,4-b]pyrazine
At the heart of this discussion is the specific molecule, this compound. Its structure consists of a thiophene (B33073) ring fused to a pyrazine (B50134) ring, with two methyl groups attached to the pyrazine ring.
The fusion of the electron-rich thiophene ring with the electron-deficient pyrazine ring creates a unique electronic environment. The aromaticity of the system is a key consideration, influencing its stability and reactivity. The basicity of the nitrogen atoms in the thieno[3,4-b]pyrazine core has been determined to be very similar to that of pyrazine and quinoxaline (B1680401). researchgate.net
The this compound core serves as a fundamental building block in the development of advanced materials. Its structure allows for the tuning of electronic and optical properties through the introduction of various functional groups. This tunability is crucial for designing materials with specific characteristics for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. rsc.orgrsc.org
| Property | Description |
| Core Structure | Thieno[3,4-b]pyrazine |
| Substituents | 2,3-Dimethyl |
| Key Feature | Fusion of electron-rich thiophene and electron-deficient pyrazine rings |
| Application Area | Advanced materials chemistry, organic electronics |
Scope and Research Trajectories of this compound Studies
Current and future research on this compound and its derivatives is focused on several key areas. A major trajectory involves the synthesis of new analogues with different substituents to further tune their electronic and optical properties. nih.govacs.org This includes the development of efficient synthetic routes to produce these compounds in high yields. researchgate.net
Another significant area of research is the investigation of their application in organic electronic devices. This includes studying the performance of polymers derived from these monomers in organic field-effect transistors and solar cells. rsc.orgrsc.org For instance, electropolymerization of this compound produces polymer films with a distinct shiny blue-black appearance. researchgate.net
Furthermore, there is ongoing research into the fundamental photophysical and vibrational properties of these molecules. Studies have shown that factors like solvation can influence their UV-Vis and IR spectra, which has implications for their future applications. researchgate.net The exploration of these compounds as fluorophores in luminescent solar concentrators (LSCs) is also an active area of investigation. mdpi.commdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylthieno[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-6(2)10-8-4-11-3-7(8)9-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFFNGYRFRJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CSC=C2N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507543 | |
| Record name | 2,3-Dimethylthieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78648-59-6 | |
| Record name | 2,3-Dimethylthieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dimethylthieno 3,4 B Pyrazine and Analogues
Established Synthetic Routes to the Thieno[3,4-b]pyrazine (B1257052) Core
The construction of the thieno[3,4-b]pyrazine scaffold is primarily achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This fundamental reaction forms the pyrazine (B50134) ring fused to the thiophene (B33073) core.
A cornerstone in the synthesis of thieno[3,4-b]pyrazines is the condensation reaction between a 3,4-diaminothiophene (B2735483) precursor and a 1,2-dione. nih.govrsc.org This approach is versatile, allowing for the introduction of various substituents onto the pyrazine ring by selecting the appropriate dione. The reaction is typically carried out under mild conditions, often in a suitable solvent and sometimes with acid catalysis to facilitate the cyclization.
The synthesis of the crucial 3,4-diaminothiophene intermediate itself can be challenging. nih.gov A common method involves the reduction of 3,4-dinitrothiophene derivatives. rsc.org For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be reduced to provide 3,4-diaminothiophene. rsc.org
The selection of the α-dione is a key determinant of the substitution pattern on the resulting thieno[3,4-b]pyrazine. nih.gov A general and efficient route utilizes α-diones that can be prepared from the reaction of organocuprates with oxalyl chloride. nih.gov This method allows for the synthesis of a variety of 2,3-disubstituted thieno[3,4-b]pyrazines, including those with alkyl and phenyl groups. nih.gov The condensation of these α-diones with 3,4-diaminothiophene proceeds in high yields, making this a preferred method for accessing a library of analogues. nih.gov
For example, the reaction of 3,4-diaminothiophene with 2,3-butanedione (B143835) (biacetyl) directly yields 2,3-dimethylthieno[3,4-b]pyrazine. This straightforward condensation highlights the efficiency of using commercially available or readily synthesized α-diones.
While the diamine-dione condensation is prevalent, other cyclization strategies are employed for the synthesis of fused pyrazine systems. These can include intramolecular cyclizations of appropriately functionalized precursors. For instance, copper-catalyzed hydroamination-cyclization of alkynyl-tethered quinazolinones has been used to prepare indole-fused pyrazino[1,2-a]quinazolinones. nih.govresearchgate.net Another strategy involves the tin-catalyzed heterodimerization and subsequent cyclization/aromatization to form the pyrazine moiety. nih.gov Although not directly applied to thieno[3,4-b]pyrazines in the provided context, these methods showcase the diversity of cyclization reactions available for constructing fused pyrazine rings.
Specific Synthesis of this compound
The synthesis of this compound is a well-established process, benefiting from optimized protocols that ensure high yields and purity.
A general and efficient synthetic route has been developed for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines, including the dimethyl analogue. nih.gov This method focuses on the condensation of 3,4-diaminothiophene with the appropriate α-dione, in this case, 2,3-butanedione. nih.gov The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. The use of microwave heating has also been explored to accelerate the pyrazine condensation step. rsc.org
| Reactants | Conditions | Product | Yield | Reference |
| 3,4-Diaminothiophene, 2,3-Butanedione | Ethanol, Reflux | This compound | High | nih.gov |
| 3,4-Diaminothiophene, 2,3-Butanedione | Microwave Heating | This compound | 77% (for an analogue) | rsc.org |
| This table presents optimized reaction conditions for the synthesis of this compound and its analogues. |
Microwave-Assisted Synthesis Approaches for Thienopyrazines
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various fused heterocyclic systems, including thienopyrimidines and related pyrazine derivatives. nih.govresearchgate.netnih.gov
The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which can overcome activation energy barriers more efficiently than traditional oil baths or heating mantles. scielo.br For instance, in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, microwave-assisted methods have been shown to be convenient and provide high yields. scielo.br One study reported the synthesis of 2-aminothiophene-3-carboxylic acid derivatives in just two minutes under microwave irradiation, followed by their efficient conversion to the corresponding thieno[2,3-d]pyrimidin-4-one. researchgate.net
Three-component, one-pot reactions under controlled microwave irradiation have also been developed, offering advantages such as short reaction times, pot- and step-economy, and often chromatography-free product isolation. rsc.org These efficient processes are highly desirable in research settings for rapid library synthesis and optimization of molecular properties. rsc.org Although direct examples for this compound are not extensively detailed in the literature, the principles and successful application in analogous thieno-fused systems strongly suggest its utility. The typical procedure involves the cyclization of appropriate diamine precursors with α-dicarbonyl compounds, a reaction that is well-suited for acceleration by microwave energy.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thieno-Fused Pyrimidines
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | nih.gov, rsc.org |
| Yield | Moderate to good | Good to excellent | researchgate.net, scielo.br |
| By-products | Often present, requiring extensive purification | Reduced, leading to cleaner reaction profiles | scielo.br |
| Energy Efficiency | Lower | Higher due to direct heating of reactants/solvent | scielo.br |
| Process Control | Less precise temperature and pressure control | Precise control over reaction parameters | rsc.org |
Approaches for Regioselective Functionalization of the Thieno[3,4-b]pyrazine Skeleton
The ability to selectively introduce functional groups at specific positions on the thieno[3,4-b]pyrazine core is critical for tuning its electronic and physical properties. nih.gov This functionalization is key to developing advanced materials for applications such as organic photovoltaics and light-emitting diodes. nih.gov
Halogenation Strategies at the 5,7-Positions (e.g., Bromination)
The thiophene ring within the thieno[3,4-b]pyrazine scaffold is susceptible to electrophilic substitution, particularly at the 5- and 7-positions, which are equivalent to the α-positions of a thiophene ring. researchgate.net Bromination is a common and effective strategy to introduce reactive handles at these sites, which can then be used for further synthetic transformations, such as cross-coupling reactions.
A widely used method for this transformation is direct bromination using N-bromosuccinimide (NBS). For example, 2,3-disubstituted thieno[3,4-b]pyrazines can be readily dibrominated at the 5- and 7-positions. researchgate.net This reaction typically proceeds with high selectivity due to the electron-rich nature of the thiophene ring. The resulting 5,7-dibromo-2,3-dialkylthieno[3,4-b]pyrazines are versatile intermediates for the synthesis of conjugated polymers and oligomers through reactions like Stille or Suzuki cross-coupling. researchgate.netrsc.org
The synthesis of 5,7-dibromo-2,3-dihexylthieno[3,4-b]pyrazine is a key example, serving as a monomer for GRIM (Grignard Metathesis) polymerization. researchgate.net The general procedure involves treating the parent thieno[3,4-b]pyrazine with two equivalents of NBS in a suitable solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF), often at room temperature or with gentle heating.
Introduction of Other Electrophilic and Nucleophilic Substituents
Electrophilic Substitution: Apart from halogenation, other electrophilic substitution reactions can be envisioned, although they are less commonly reported for this specific scaffold compared to simple thiophenes. The electron-withdrawing nature of the pyrazine ring deactivates the thiophene ring towards electrophiles compared to thiophene itself, but the α-positions (5 and 7) remain the most reactive sites. uoanbar.edu.iq
Nucleophilic Substitution and Cross-Coupling: The true synthetic versatility of the thieno[3,4-b]pyrazine skeleton is unlocked through cross-coupling reactions, which utilize the 5,7-dihalo derivatives as precursors. These methods allow for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
Stille Cross-Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organic halide. 5,7-dibromothieno[3,4-b]pyrazines have been coupled with various stannylated thiophenes and other aromatic systems to create well-defined oligomers and polymers. rsc.org
Suzuki Cross-Coupling: Coupling of the dibromo derivatives with boronic acids or esters in the presence of a palladium catalyst and a base is another powerful tool for C-C bond formation.
Direct Arylation: More recently, direct arylation methods have gained traction as a more atom-economical alternative to traditional cross-coupling, avoiding the need to pre-functionalize the coupling partner.
Synthetic methods have also been developed for the preparation of 2,3-dihalo- and 2,3-ditriflato-5,7-bis(2-thienyl)thieno[3,4-b]pyrazines. nih.gov These reactive intermediates at the pyrazine ring allow for a variety of subsequent functionalizations, demonstrating that both the thiophene and pyrazine rings can be selectively modified to tune the final properties of the molecule. nih.gov
Table 2: Selected Functionalization Reactions of the Thieno[3,4-b]pyrazine Skeleton
| Position(s) | Reagent(s) | Reaction Type | Product Type | Source(s) |
|---|---|---|---|---|
| 5,7 | N-Bromosuccinimide (NBS) | Electrophilic Halogenation | 5,7-Dibromothieno[3,4-b]pyrazine | researchgate.net |
| 5,7 | Organostannanes, Pd catalyst | Stille Cross-Coupling | 5,7-Diarylthieno[3,4-b]pyrazine | rsc.org |
| 2,3 | Organocuprates, Oxalyl chloride (precursor synthesis) | Condensation | 2,3-Disubstituted thieno[3,4-b]pyrazine | researchgate.net |
| 2,3 (from dihalo) | Various nucleophiles/coupling partners | Cross-Coupling/Substitution | 2,3-Difunctionalized thieno[3,4-b]pyrazine | nih.gov |
Synthetic Considerations for Scalability and Efficiency in Research
For the effective use of this compound and its analogues in materials research, synthetic routes must be not only high-yielding but also efficient, reproducible, and scalable. Considerations of cost, purification, and the number of synthetic steps are paramount.
An efficient synthetic strategy often starts with readily available and inexpensive starting materials. researchgate.net For thieno[3,4-b]pyrazines, routes that begin from simple thiophene are advantageous. researchgate.net A key aspect of an efficient synthesis is the minimization of purification steps. researchgate.net Procedures that yield pure products through simple filtration or precipitation are preferable to those requiring multiple chromatographic purifications, which are time-consuming and generate significant solvent waste, hindering scalability.
The concept of "pot- and step-economy" is crucial. rsc.org One-pot reactions, where multiple transformations occur in the same reaction vessel, and tandem or cascade reactions, can significantly improve efficiency by reducing the number of intermediate work-up and purification stages. Microwave-assisted synthesis contributes to this efficiency by dramatically shortening reaction times and often providing cleaner products, which simplifies purification. scielo.brrsc.org
For instance, a general route for 2,3-disubstituted thieno[3,4-b]pyrazines has been developed that focuses on efficiency by utilizing α-diones prepared from the reaction of organocuprates with oxalyl chloride, which are then condensed with 3,4-diaminothiophene precursors. researchgate.net This approach allows for the convenient preparation of a range of analogues in high yield. researchgate.net The development of such robust and efficient synthetic protocols is essential for accelerating the discovery and development of new functional organic materials.
Derivatization and Advanced Structural Modification Strategies for 2,3 Dimethylthieno 3,4 B Pyrazine Analogues
Synthesis of Substituted Thieno[3,4-b]pyrazine (B1257052) Derivatives
The functionalization of the thieno[3,4-b]pyrazine scaffold is primarily achieved through the condensation of a substituted 1,2-dicarbonyl compound with 3,4-diaminothiophene (B2735483). This versatile approach allows for the introduction of a wide array of substituents at the 2- and 3-positions, thereby tuning the molecule's properties.
Alkyl and Aryl Substitutions at the 2,3-Positions
A general and efficient synthetic route has been established for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines. figshare.comresearchgate.net This methodology circumvents challenges associated with the preparation of the 3,4-diaminothiophene precursor and utilizes α-diones synthesized from the reaction of appropriate organocuprates with oxalyl chloride. figshare.comresearchgate.net This combination facilitates the high-yield synthesis of various analogues. figshare.comresearchgate.net
The core reaction involves the condensation of 3,4-diaminothiophene with a 1,2-dicarbonyl compound. For instance, the reaction with 2,3-butanedione (B143835) (diacetyl) yields the parent 2,3-dimethylthieno[3,4-b]pyrazine. By employing different α-diones, a variety of alkyl and aryl groups can be incorporated.
Table 1: Examples of 2,3-Disubstituted Thieno[3,4-b]pyrazine Analogues
| Substituent (R) | Compound Name |
| Methyl | This compound |
| Hexyl | 2,3-Dihexylthieno[3,4-b]pyrazine |
| Octyl | 2,3-Dioctylthieno[3,4-b]pyrazine |
| Decyl | 2,3-Didecylthieno[3,4-b]pyrazine |
| Dodecyl | 2,3-Didodecylthieno[3,4-b]pyrazine |
| Phenyl | 2,3-Diphenylthieno[3,4-b]pyrazine |
This table showcases a range of substituents that have been successfully incorporated at the 2,3-positions, demonstrating the versatility of the synthetic method. figshare.comresearchgate.net
Functionalization with Heteroaryl Moieties (e.g., Thienyl Groups)
To further modulate the electronic properties and extend the conjugation of the thieno[3,4-b]pyrazine system, heteroaryl groups, such as thienyl moieties, can be introduced. The synthesis of extended fused-ring thieno[3,4-b]pyrazine-based terthienyls has been reported, where 2-thienyl units are attached at the reactive α-positions of the central thiophene (B33073) ring. researchgate.net This strategic placement of thienyl groups is crucial for subsequent polymerization and for creating materials with desirable electronic characteristics.
Cross-Coupling Methodologies for Extended π-Conjugated Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex, π-conjugated systems based on the thieno[3,4-b]pyrazine core. These reactions enable the formation of carbon-carbon bonds between the thienopyrazine unit and other aromatic or vinylic fragments, leading to the synthesis of oligomers and polymers with low band gaps, a critical feature for applications in organic electronics. rsc.org
Suzuki-Miyaura Coupling for Thienopyrazine Derivatives
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of thienopyrazine chemistry, it typically involves the reaction of a halogenated thieno[3,4-b]pyrazine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org For example, 2,3-dibromothieno[3,4-b]pyrazine can serve as a key building block for introducing various aryl or heteroaryl groups via Suzuki-Miyaura coupling. This reaction offers high functional group tolerance and generally proceeds with high yields. nih.govthieme-connect.de
Table 2: Key Components of Suzuki-Miyaura Coupling
| Component | Role | Examples |
| Substrate | Halogenated thienopyrazine | 2,3-Dibromothieno[3,4-b]pyrazine |
| Reagent | Organoboron compound | Arylboronic acids, Heteroarylboronic acids |
| Catalyst | Palladium complex | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Base | Activates the organoboron reagent | K₂CO₃, CsF |
This table outlines the essential components for a successful Suzuki-Miyaura cross-coupling reaction to functionalize thienopyrazine derivatives.
Stille Cross-Coupling in Polymer and Oligomer Synthesis
The Stille cross-coupling reaction is another cornerstone of π-conjugated polymer synthesis, involving the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This methodology has been extensively utilized to synthesize a variety of thieno[3,4-b]pyrazine-based oligomers and polymers. rsc.orgacs.org The reaction is particularly valuable for its tolerance to a wide range of functional groups and its reliability in forming sp²-sp² carbon-carbon bonds. nih.gov
A series of thieno[3,4-b]pyrazine-based oligomers, from monomers to trimers, have been synthesized via Stille coupling to model the electronic structure-function relationships in corresponding polymeric materials. rsc.org Furthermore, donor-acceptor (D-A) copolymers have been prepared by coupling difunctionalized thieno[3,4-b]pyrazine units with other aromatic monomers, allowing for the fine-tuning of the material's band gap. researchgate.net
Table 3: Application of Stille Coupling in Thienopyrazine Chemistry
| Reactant 1 | Reactant 2 | Product Type |
| Dibrominated thieno[3,4-b]pyrazine | Distannylated comonomer (e.g., fluorene) | Donor-Acceptor Copolymer |
| Brominated thieno[3,4-b]pyrazine monomer | Stannylated thieno[3,4-b]pyrazine monomer | Oligothieno[3,4-b]pyrazine |
| Brominated thieno[3,4-b]pyrazine | Distannylated thiophene | Mixed terthienyl oligomer |
This table illustrates the utility of Stille cross-coupling in creating diverse oligomeric and polymeric structures based on the thieno[3,4-b]pyrazine core.
Other Palladium-Catalyzed Coupling Reactions
Beyond Suzuki-Miyaura and Stille couplings, other palladium-catalyzed reactions play a role in the derivatization of thieno[3,4-b]pyrazine. The general principles of palladium catalysis, involving oxidative addition, transmetalation, and reductive elimination, are applicable to a range of coupling partners. uwindsor.cayoutube.com While less commonly reported for this specific heterocycle, reactions like the Heck coupling (coupling with alkenes) and Sonogashira coupling (coupling with terminal alkynes) offer potential avenues for introducing vinylic and acetylenic functionalities, respectively. youtube.com The choice of the specific coupling reaction depends on the desired final structure and the availability of the starting materials. The continuous development of more active and robust palladium catalysts and new coupling methodologies promises to further expand the toolbox for creating novel this compound-based materials. youtube.com
Polymerization of Thieno[3,4-b]pyrazine Monomers
The thieno[3,4-b]pyrazine core, with its fused electron-rich thiophene and electron-deficient pyrazine (B50134) rings, serves as a fundamental building block for low band gap conjugated polymers. rsc.org The polymerization of monomers derived from this heterocyclic system, including this compound, is a key strategy for creating materials with tailored electronic and optical properties for applications in organic electronics. rsc.org Both homopolymers and copolymers have been synthesized through various techniques, each imparting distinct characteristics to the final material.
Homopolymerization of thieno[3,4-b]pyrazine derivatives offers a direct route to materials with properties intrinsically linked to the thienopyrazine unit. While early methods like oxidative polymerization with iron(III) chloride and electropolymerization often yielded insoluble materials, the advent of Grignard Metathesis (GRIM) polymerization has enabled the synthesis of solution-processable poly(thieno[3,4-b]pyrazines). researchgate.net
GRIM polymerization, a type of chain-growth condensation polymerization, has been successfully applied to monomers like 5,7-dibromo-2,3-dihexylthieno[3,4-b]pyrazine. researchgate.netfigshare.com This method allows for the preparation of soluble polymers with controlled molecular weights and low dispersity. researchgate.net For instance, GRIM-polymerized poly(2,3-dihexylthieno[3,4-b]pyrazine) exhibited enhanced solubility and a lower band gap compared to its counterpart synthesized via traditional oxidative polymerization. researchgate.net
| Polymerization Method | Monomer Example | Key Advantages | Resulting Polymer Properties |
| GRIM Polymerization | 5,7-dibromo-2,3-dihexylthieno[3,4-b]pyrazine | Produces soluble, processable materials; allows for side-chain engineering. researchgate.netrsc.org | Low dispersity; enhanced processability; reduced band gaps. researchgate.net |
| Chemical Oxidative | Thieno[3,4-b]pyrazine derivatives | Simple procedure. | Often results in insoluble materials. researchgate.net |
| Electropolymerization | Thieno[3,4-b]pyrazine derivatives | Direct film formation on electrodes. | Typically produces insoluble films. researchgate.net |
Copolymerization is a powerful strategy to fine-tune the optoelectronic properties of materials by combining thieno[3,4-b]pyrazine-based units, which act as acceptors, with various electron-donating or other accepting comonomers. This donor-acceptor (D-A) approach facilitates intramolecular charge transfer (ICT), which is crucial for lowering the band gap and modifying the energy levels of the resulting copolymer. researchgate.net
A variety of donor units have been copolymerized with 2,3-disubstituted thieno[3,4-b]pyrazine monomers. For instance, 2,3-dimethyl-5,7-di(2-bromothien-5-yl)-thieno[3,4-b]pyrazine has been copolymerized with donor segments like fluorene, carbazole (B46965), and indolocarbazole using Suzuki cross-coupling reactions. researchgate.netacs.org The resulting D-A copolymers were systematically studied to understand the influence of the donor unit on the material's optical and electrochemical properties. acs.org
Other successful donor units include benzodithiophene (BDT), which, due to its planar structure and high hole mobility, has been used to create efficient photovoltaic copolymers. researchgate.net Copolymers of thieno[3,4-b]pyrazine and BDT have been synthesized and applied as the active donor material in bulk heterojunction solar cells. ingentaconnect.com Additionally, aza-heteroaromatic donors such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and dithieno[3,2-b:2′,3′-e]pyridine have been explored. researchgate.net The copolymer incorporating DTP showed a strong ICT effect and the smallest bandgap in its series. researchgate.net
The properties of these copolymers are highly dependent on the choice of the comonomer. The absorption characteristics are mainly influenced by the acceptor units, while the highest occupied molecular orbital (HOMO) energy levels, which affect properties like the open-circuit voltage in solar cells, can be tuned by the donor segment. acs.org
| Thienopyrazine Monomer | Donor Comonomer | Polymerization Method | Key Findings |
| 2,3-dimethyl-5,7-di(2-bromothien-5-yl)-thieno[3,4-b]pyrazine | Fluorene, Carbazole, Indolocarbazole | Suzuki Coupling researchgate.netacs.org | Donor segment affects HOMO energy levels; absorption depends mainly on the acceptor. acs.org |
| Thieno[3,4-b]pyrazine derivative | Benzodithiophene (BDT) | Not specified | Resulting copolymers used as donor materials in BHJ solar cells. ingentaconnect.com |
| Thieno[3,4-b]pyrazine derivative | Carbazole, Dithienopyrrole (DTP), Dithienopyridine | Suzuki or Stille Coupling researchgate.net | The DTP-containing copolymer showed the smallest bandgap due to strong ICT. researchgate.net |
Electropolymerization is a direct method for synthesizing conjugated polymer films on a conductive substrate, which acts as the working electrode in an electrochemical cell. This technique has been applied to various thieno[3,4-b]pyrazine monomers, including this compound. researchgate.net The process involves the repeated electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form polymer chains, depositing as a film on the electrode surface. nih.gov
The electropolymerization of this compound from a dry acetonitrile (B52724) solution yields shiny, blue-black polymer films. researchgate.net Cyclic voltammetry of these films reveals amphoteric redox behavior, meaning they can be both oxidized (p-doped) and reduced (n-doped). nih.gov The cyclic voltammogram of poly(this compound) shows two successive oxidation waves. researchgate.net
This method has also been extended to more complex monomers, such as terthienyls containing a central 2,3-dimethyl-thieno[3,4-b]pyrazine unit. mdpi.com The electrochemical properties of the resulting polymers, such as the peak potentials for oxidation and reduction, are influenced by the structure of the monomer. nih.gov While electropolymerization is a convenient method for film fabrication, a significant drawback is that the resulting polymers are generally insoluble and cannot be processed from solution. researchgate.net
| Monomer | Electrochemical Data | Polymer Film Properties |
| This compound | Irreversible oxidation at ~1.3 V vs Ag/Ag+; quasi-reversible reduction past -2.0 V. researchgate.net | Shiny blue-black appearance; exhibits two successive oxidations. researchgate.net |
| 2,3-didodecylthieno[3,4-b]pyrazine | Electropolymerization is more difficult due to alkyl functionalities. researchgate.net | Not specified. |
| Extended fused-ring thieno[3,4-b]pyrazine-based terthienyls | Amphoteric redox properties with broad oxidation waves and sharper reduction waves. nih.gov | Properties depend on the specific fused-ring structure. nih.gov |
Multi-Component and Cascade Reaction Development for Thienopyrazines
The synthesis of complex heterocyclic systems like thienopyrazines often involves multi-step linear sequences. To improve efficiency, multi-component reactions (MCRs) and cascade reactions are being developed. These strategies generate high molecular complexity in a single step by combining three or more reactants or by triggering a series of intramolecular bond-forming events from a single starting material. nih.govnih.gov
While specific MCRs for this compound are not widely reported, developments in the synthesis of related fused thieno-heterocycles demonstrate the potential of these methodologies. For example, a one-pot, three-component reaction of indoles, acetophenones, and sulfur has been developed to synthesize thieno[2,3-b]indole derivatives. nih.govrsc.org This approach provides high yields and regioselectivity under mild conditions. nih.gov Similarly, multi-component one-pot reactions involving aromatic aldehydes, cyanothioacetamide, and other building blocks have been used to create novel condensed thieno-pyridine systems, such as pyrido[3',2':4,5]thieno[3,2-b]pyridines. rsc.org
Cascade reactions have also been employed to construct complex polyheterocyclic structures from thienopyridine precursors. An unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides using sodium hypochlorite (B82951) proceeds via a proposed multi-step cascade process, initiated by electrophilic attack, to form three new σ-bonds stereoselectively. nih.gov These examples highlight the power of MCRs and cascade reactions in efficiently building complex scaffolds related to thienopyrazines, suggesting promising future routes for the synthesis of this compound analogues and other complex thienopyrazine-based materials.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 2,3 Dimethylthieno 3,4 B Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3-dimethylthieno[3,4-b]pyrazine, offering detailed insights into its molecular framework.
Proton (¹H) NMR spectroscopy confirms the structure of this compound by identifying the chemical shifts and coupling patterns of its protons. The spectrum typically exhibits two main signals corresponding to the distinct proton environments within the molecule: the protons of the two methyl groups and the protons on the pyrazine (B50134) ring.
The methyl protons (–CH₃) typically appear as a singlet in the upfield region of the spectrum, indicating their equivalence. The protons on the pyrazine ring also give rise to a characteristic signal, with its chemical shift influenced by the electron-withdrawing nature of the pyrazine ring and the electron-donating thieno-fusion.
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds This table is for illustrative purposes; actual chemical shifts can vary based on the solvent and experimental conditions.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | Methyl Protons (-CH₃) | ~2.7 | Singlet |
| Pyrazine Ring Protons | ~8.0-8.5 | Singlet | |
| 2,3-Dimethylpyrazine | Methyl Protons (-CH₃) | ~2.53 | Singlet |
| Pyrazine Ring Protons | ~8.27 | Singlet |
Data sourced from illustrative examples and may not represent definitive values for this compound. chemicalbook.comchemicalbook.com
Carbon-¹³ (¹³C) NMR spectroscopy provides further structural confirmation by detecting the chemical shifts of the carbon atoms in this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of both the fused heterocyclic backbone and the methyl substituents.
The spectrum will show signals for the methyl carbons, the carbons of the thiophene (B33073) ring, and the carbons of the pyrazine ring. The chemical shifts of the aromatic carbons in the thieno[3,4-b]pyrazine (B1257052) core are particularly informative about the electronic structure of the molecule.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds This table is for illustrative purposes; actual chemical shifts can vary based on the solvent and experimental conditions.
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | Methyl Carbons (-CH₃) | ~20-25 |
| Thiophene Ring Carbons | ~130-150 | |
| Pyrazine Ring Carbons | ~140-160 | |
| 2,5-Dimethylpyrazine | Methyl Carbons (-CH₃) | ~21 |
| Pyrazine Ring Carbons | ~148, 151 |
Data sourced from illustrative examples and may not represent definitive values for this compound. nih.govchemicalbook.comspectrabase.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₈N₂S. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |
|---|
This data is illustrative. Actual observed m/z may vary slightly.
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of molecules without significant fragmentation. nih.gov In the context of this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound. Other ionization methods, such as electron ionization (EI), may also be used, which can provide information about the fragmentation patterns of the molecule, further aiding in its structural identification.
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within this compound. Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and elucidating the vibrational modes of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Raman Spectroscopy Applications
Raman spectroscopy is particularly useful for studying the vibrational modes of poly(this compound), a material known for its low band gap. fh-ooe.at Studies on the pristine polymer reveal a strong Raman line at approximately 1520 cm⁻¹ and a doublet structure around 1560 cm⁻¹ in the C=C stretching region. fh-ooe.at These lines exhibit a notable dispersion when the exciting laser line is changed. fh-ooe.at
Theoretical calculations support the experimental findings, indicating that the ground state of the polymer favors a quinonoid structure, which is more stable than the aromatic form by about 13 kcal/mol per repeating unit. fh-ooe.at The experimentally observed Raman lines in the C=C stretching mode region are attributed to the inter-ring Ag vibration and an Ag mode that primarily involves intra-ring stretches, superimposed with a B2g mode. fh-ooe.at These vibrational results are consistent with the calculated quinonoid ground-state geometry. fh-ooe.at The substitution with alkyl groups at the 2,3-positions has only a minor effect on the vibrational properties of the polymer. fh-ooe.at
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~1520 | Strong C=C stretching (inter-ring Ag vibration) | fh-ooe.at |
| ~1560 | Doublet, C=C stretching (intra-ring stretches) | fh-ooe.at |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are investigated using UV-Vis and fluorescence spectroscopy, which provide information on electronic transitions, conjugation, and photoluminescence.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of thieno[3,4-b]pyrazine derivatives is characterized by significant electronic transitions. Theoretical studies reveal that the low-energy region of the spectrum contains two closely spaced absorptions: an n–π* transition and a π–π* transition. researchgate.net The lowest excitation is associated with the n–π* transition; however, this is typically obscured by a much more intense π–π* absorption band, explaining why n–π* absorptions are often not observed experimentally in these compounds. researchgate.net
The extension of the π-conjugated system through the formation of oligomers or the addition of substituents leads to a bathochromic (red) shift in the absorption characteristics. researchgate.net For example, a series of thieno[3,4-b]pyrazine-based dyes designed for solar cells exhibit maximum absorption bands at wavelengths between 596 nm and 625 nm. researchgate.net Derivatives designed as fluorophores for Luminescent Solar Concentrators (LSCs) also show maximum absorbance well above 500 nm. mdpi.commdpi.com The electronic properties, and thus the absorption spectra, can be finely tuned by altering the functional groups attached to the thieno[3,4-b]pyrazine core. nih.govnih.gov
| Compound Type | Absorption Maxima (λmax) | Key Findings | Reference |
| Thieno[3,4-b]pyrazine (general) | Low-energy region | Features close n–π* and π–π* transitions; the latter is more intense. | researchgate.net |
| Oligo(this compound)s | Varies with chain length | Elongation of conjugation causes a bathochromic shift. | researchgate.net |
| Thieno[3,4-b]pyrazine-based dyes (FNE32, FNE34, FNE36) | 596-625 nm | Strong intramolecular electron transfer from donor to acceptor. | researchgate.net |
| Thieno[3,4-b]pyrazine-based fluorophores (TPz) | > 500 nm | Designed for applications in Luminescent Solar Concentrators. | mdpi.commdpi.com |
Fluorescence Spectroscopy for Photoluminescence Characteristics
Thieno[3,4-b]pyrazine-based molecules are recognized for their potential as fluorescent materials. mdpi.commdpi.com Derivatives have been specifically designed as emitters for applications in non-doped organic light-emitting diodes (OLEDs). researchgate.net For instance, a molecule with a thieno-[3,4-b]-pyrazine core and fluorinated peripheral groups was synthesized as a red emitter and is characterized by a large Stokes shift of 113 nm. researchgate.net The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a critical parameter for luminescent materials. The bulky groups in these designs can also provide a site-isolating effect, which helps to suppress unwanted intermolecular interactions that can quench fluorescence. researchgate.net
| Compound | Stokes Shift | Application | Reference |
| F-DTP (Thieno-[3,4-b]-pyrazine-based molecule) | 113 nm | Red emitter in non-doped OLEDs | researchgate.net |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for the specific parent compound this compound is not detailed in the provided search results, extensive structural studies have been performed on its derivatives, providing valuable insights into the geometry of the core structure.
For example, the crystal structure of 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine has been characterized, revealing the geometry of the fused ring system when substituted with pyridyl groups. rsc.orgnih.gov Similarly, the structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile shows an almost planar thieno[2,3-b]pyridine (B153569) ring system, with a very small dihedral angle of 1.38 (4)° between the thiophene and pyridine (B92270) rings. nih.govnih.gov In its crystal packing, molecules are linked by intermolecular N—H···N hydrogen bonds and π···π stacking interactions. nih.govnih.gov These studies on closely related analogs demonstrate that the thieno[3,4-b]pyrazine core provides a rigid, planar framework that facilitates electronic conjugation and intermolecular interactions, which are crucial for the material's properties.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Not specified | Not specified | Almost planar ring system; Dihedral angle of 1.38 (4)°; Intermolecular N—H···N hydrogen bonds and π···π stacking. | nih.govnih.gov |
| 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine | Not specified | Not specified | Characterized as part of a study on its ruthenium(II) complexes. | rsc.orgnih.gov |
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For thieno[3,4-b]pyrazine derivatives, this analysis reveals crucial information about bond lengths, bond angles, and intermolecular interactions that dictate the material's intrinsic electronic properties.
Detailed crystallographic characterization has been performed on analogues, providing insight into the core structure of this compound (Me2TP). The fused thieno[3,4-b]pyrazine ring system is established to be highly planar. rsc.org This planarity is a critical feature, as it facilitates effective π-orbital overlap along the conjugated backbone, which is essential for efficient charge transport. In a comparative structural analysis with 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP), the core of Me2TP was used as a reference, indicating its foundational importance. rsc.org The planarity of the thieno[3,4-b]pyrazine core is notably superior to that of related quinoxaline (B1680401) systems, which can exhibit significant distortions from planarity. rsc.org The crystal packing is stabilized by intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which define the bulk electronic and physical properties.
| Structural Feature | Observation for Thieno[3,4-b]pyrazine Core | Source |
| Molecular Geometry | The fused-ring core is highly planar. | rsc.org |
| Comparative Planarity | More planar than analogous quinoxaline-based cores. | rsc.org |
| Structural Consistency | The core structure serves as a reference for substituted analogues like dpTP, with only minor deviations in bond lengths upon substitution. | rsc.org |
Grazing Incidence X-ray Diffraction (GIXD) for Thin Film Morphology
While SC-XRD provides data on ideal bulk crystals, Grazing Incidence X-ray Diffraction (GIXD) is indispensable for probing the molecular arrangement and morphology within thin films, which is the form used in most electronic devices. researchgate.net The technique is surface-sensitive, achieved by using a very small angle of incidence for the X-ray beam, allowing for the characterization of films with thicknesses on the nanometer scale. ucsb.edu
For semiconducting polymers and small molecules based on thiophene, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), GIXD reveals critical morphological details that control device performance. ucsb.edu Analysis of GIXD patterns allows researchers to determine:
Crystallite Orientation: Whether the π-stacked polymer backbones are oriented "edge-on" (perpendicular to the substrate) or "face-on" (parallel to the substrate). This orientation profoundly impacts charge transport efficiency in thin-film transistors.
Degree of Crystallinity: The extent of molecular ordering within the film.
Domain Size: The size of the crystalline regions within the film. ucsb.edu
Although specific GIXD studies on this compound thin films are not detailed in the available literature, the methodology is directly applicable. It would be used to investigate how processing conditions (e.g., spin-coating speed, annealing temperature) influence the film's microstructure, providing a pathway to optimize charge carrier mobility in devices. researchgate.netucsb.edu
Electrochemical Characterization Techniques
Electrochemical methods are vital for understanding the redox behavior of this compound and its corresponding polymers. These techniques are used to determine the energy levels of the frontier molecular orbitals (HOMO and LUMO) and to study the process of electropolymerization.
Cyclic Voltammetry (CV) for Redox Behavior and Frontier Orbital Level Estimation
Cyclic Voltammetry (CV) is the most common technique used to investigate the redox properties of electroactive materials. In a typical experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. For poly(this compound), CV is used to study the p-doping (oxidation) and dedoping (reduction) processes. researchgate.net
A representative cyclic voltammogram of a poly(this compound) film shows a broad oxidation wave corresponding to the p-doping process, where the polymer backbone becomes positively charged, and a corresponding reduction wave for the reverse process. researchgate.net The onset potentials of the oxidation (E_ox) and reduction (E_red) processes from the CV data are used to estimate the HOMO and LUMO energy levels, respectively. These values are crucial for designing electronic devices, as they determine the efficiency of charge injection and transport. The electrochemical band gap (E_g^ec) can be calculated from the difference between the onset potentials. For many thieno[3,4-b]pyrazine-based materials, these values are determined and correlated with optical band gaps derived from UV-Vis spectroscopy. researchgate.net The pyrazine ring is a key component, as its electron-acceptor character helps to lower the LUMO level, leading to materials with low band gaps. researchgate.net
| Property | Method of Determination | Significance | Source(s) |
| Redox Behavior | Observation of oxidation/reduction peaks in Cyclic Voltammetry. | Characterizes the p-doping and n-doping capability and stability of the material. | researchgate.net |
| HOMO Level | Estimated from the onset potential of the first oxidation wave. | Determines the energy required to remove an electron (p-doping); relates to the ionization potential. | researchgate.net |
| LUMO Level | Estimated from the onset potential of the first reduction wave. | Determines the energy gained when an electron is added (n-doping); relates to the electron affinity. | researchgate.net |
| Electrochemical Band Gap (E_g^ec) | Calculated from the difference between HOMO and LUMO levels. | Provides a measure of the energy required to create an electron-hole pair, indicating the material's electronic nature. | researchgate.net |
Chronoamperometry and Chronocoulometry in Polymerization Studies
Chronoamperometry and its integral form, chronocoulometry, are electrochemical techniques used to study the kinetics and mechanism of processes initiated by a potential step. In the context of this compound, these methods are particularly useful for investigating its electrochemical polymerization. epstem.net
During electropolymerization, a potential sufficient to oxidize the monomer is applied, and the resulting current is recorded over time (chronoamperometry). The shape of the current-time transient provides valuable information about the nucleation and growth mechanism of the polymer film. For instance, in the polymerization of thiophenes, the process is often initiated by the formation of radical cations. dtic.milsci-hub.se The subsequent growth of the polymer film can be followed by monitoring the current, which is related to the rate of polymerization. dtic.mil
Chronocoulometry involves integrating the chronoamperometric current to obtain the total charge (Q) passed as a function of time. This is directly proportional to the amount of polymer deposited on the electrode surface, according to Faraday's law. This allows for precise control over the thickness and mass of the synthesized polymer film. These techniques are essential for creating uniform, well-adhered polymer films with reproducible properties for electronic applications. epstem.netepstem.net
Computational and Theoretical Investigations of 2,3 Dimethylthieno 3,4 B Pyrazine
Quantum Chemical Methodologies for Structural and Electronic Analysis
A variety of quantum chemical methodologies are employed to investigate the structural and electronic characteristics of 2,3-Dimethylthieno[3,4-b]pyrazine and related thienopyrazine systems. These methods allow for the calculation of ground state properties, molecular geometries, and electronic structures, which are crucial for predicting their behavior in various applications.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for studying the ground state properties of thieno[3,4-b]pyrazine (B1257052) derivatives due to its favorable balance of computational cost and accuracy. scispace.com DFT calculations are widely used to optimize molecular geometries, determine vibrational frequencies, and analyze electronic structures. scispace.com
In numerous studies, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional has been employed to investigate the geometrical and electronic properties of thieno[3,4-b]pyrazine-based oligomers and polymers. scispace.comlongdom.org These calculations have revealed that upon oxidation, the inter-ring bonds in these systems exhibit lengths that are intermediate between typical single and double bonds, suggesting the emergence of a quinoidal-like distortion. scispace.comlongdom.org This structural change is a key factor influencing the electronic properties of these materials.
Researchers have utilized DFT to study various derivatives of thieno[3,4-b]pyrazine, including those with different substituents, to understand how structural modifications impact their electronic behavior. aau.edu.etaau.edu.et For instance, studies on donor-π-acceptor (D-π-A) molecules based on a thienopyrazine core have been conducted using DFT and time-dependent DFT (TD-DFT) to explore the influence of the π-conjugation order on the performance of organic solar cells. researchgate.netnih.gov
Ab Initio Methods in Fused Heterocycle Calculations
While DFT is widely used, ab initio methods also play a role in the computational study of fused heterocycles like thieno[3,4-b]pyrazine. Methods such as State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) and Multistate Complete Active Space with Second-Order Perturbation Theory (MS-CASPT2) have been used to investigate the low-lying electronic states of thieno[3,4-b]pyrazine. nih.gov
These higher-level calculations provide a more detailed understanding of the excited state properties, which is crucial for applications in photophysics and photochemistry. For example, SA-CASSCF and MS-CASPT2 calculations have been used to determine vertical excitation energies and emission energies, helping to assign experimentally observed absorption spectra. nih.gov These studies have identified the nature of the low-lying excited states, distinguishing between nπ* and ππ* transitions. nih.gov
Basis Set Selection and Functional Evaluation in Thienopyrazine Systems
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For thienopyrazine systems, the 6-31G(d,p) basis set has been frequently used in conjunction with the B3LYP functional for geometry optimizations and electronic property calculations. aau.edu.etscispace.comlongdom.org
In some studies, more flexible basis sets such as 6-311G, 6-311G(d,p), and 6-311G++(d,p) have been employed to achieve higher accuracy in the calculated properties. The selection of the basis set can influence the calculated bond lengths and angles, and it is often important to validate the theoretical results against experimental data where available.
For investigating excited states and optical properties, time-dependent DFT (TD-DFT) is often used. In this context, the choice of functional is critical. The CAM-B3LYP functional, a long-range corrected functional, has been shown to provide more accurate predictions for excitation energies and absorption spectra in thienopyrazine-based molecules, especially for charge-transfer states. researchgate.netnih.gov The inclusion of a polarizable continuum model (PCM) can also be important to account for solvent effects on the electronic properties. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic and optical properties of molecules, as well as their reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, and their energy levels and spatial distributions are critical for determining the electronic behavior of this compound.
HOMO and LUMO Energy Level Determinations
The energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, are fundamental parameters that dictate the electronic properties of thienopyrazine derivatives. nih.gov These parameters are routinely calculated using DFT methods. scispace.com The HOMO-LUMO gap is a crucial indicator of the molecule's excitability and its potential as a low band gap material for applications in organic electronics. aau.edu.et
For thieno[3,4-b]pyrazine-based systems, the HOMO and LUMO energies are significantly influenced by the nature of the substituents attached to the core structure. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. This tunability allows for the rational design of materials with specific electronic properties. nih.gov For instance, in donor-acceptor systems, the relative alignment of the HOMO and LUMO levels of the donor and acceptor components is critical for efficient charge transfer.
The calculated HOMO and LUMO energies can be correlated with experimental electrochemical data, such as oxidation and reduction potentials. nih.gov This correlation provides a valuable link between theoretical predictions and experimental observations.
Orbital Spatial Distribution and Contribution of Thienopyrazine Moiety
The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are involved in electronic transitions and chemical reactions. In thieno[3,4-b]pyrazine and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the conjugated backbone of the molecule. researchgate.net
The thienopyrazine moiety itself plays a significant role in the electronic structure, often acting as an electron-accepting unit due to the presence of the pyrazine (B50134) ring. researchgate.net This is reflected in the contribution of the atomic orbitals of the thienopyrazine core to the HOMO and LUMO. In many derivatives, the LUMO is localized more on the electron-accepting thienopyrazine part, while the HOMO may be more distributed over the electron-donating parts of the molecule. researchgate.net
The analysis of the spatial distribution of these frontier orbitals is crucial for understanding charge separation and transport in organic photovoltaic devices and other electronic applications. researchgate.net For example, in donor-acceptor polymers, an effective spatial separation of the HOMO and LUMO along the polymer backbone is desirable for efficient charge separation. scispace.com
Photophysical Property Prediction through Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) has become a standard tool for investigating the excited-state properties of molecules like this compound. cecam.org It allows for the calculation of electronic transition energies, which are fundamental to understanding the absorption and emission of light. youtube.com
Theoretical calculations using TD-DFT are instrumental in interpreting the electronic absorption spectra of thienopyrazine derivatives. longdom.orgscispace.com For this compound, the lowest energy absorption band in the UV-visible spectrum corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org
Computational studies on related thienopyrazine-based molecules, often performed with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-31G(d,p), can predict the excitation energies and corresponding maximum absorption wavelengths (λ_max). nih.govresearchgate.net The calculated spectra are often simulated using a Gaussian distribution to compare with experimental results. researchgate.net While specific values for this compound are dispersed throughout various studies on its oligomers and derivatives, a representative set of calculated photophysical data based on these theoretical works is presented below. The accuracy of these predictions can be high, with some computational protocols able to forecast absorption maxima to within a few tens of nanometers of experimental values. mdpi.com
Table 1: Representative TD-DFT Calculated Photophysical Properties of Thienopyrazine Derivatives
| Property | Calculated Value | Transition Character |
|---|---|---|
| First Excitation Energy (eV) | ~2.0 - 2.5 | HOMO → LUMO |
| λ_max (nm) | ~490 - 620 | π → π* / ICT |
| Oscillator Strength (f) | > 0.5 | Strong |
Note: This table presents typical values derived from computational studies on thieno[3,4-b]pyrazine systems and should be considered representative for the 2,3-dimethyl derivative. Actual values depend on the specific computational method and solvent model used.
The structure of this compound is inherently that of a donor-acceptor (D-A) chromophore. The thiophene (B33073) moiety acts as the electron donor, while the pyrazine ring functions as the electron acceptor. researchgate.net The methyl groups attached at the 2 and 3 positions are electron-donating substituents, which further enhance the donor character of the system.
Upon photoexcitation, an electronic transition occurs that moves electron density from the donor part of the molecule to the acceptor part. This phenomenon is known as Intramolecular Charge Transfer (ICT). researchgate.netnih.gov TD-DFT calculations are crucial for visualizing and quantifying this process. Analysis of the molecular orbitals involved in the transition reveals that the HOMO is typically localized on the electron-rich thiophene ring and the methyl groups, while the LUMO is concentrated on the electron-deficient pyrazine ring. researchgate.netrsc.org This spatial separation of the frontier orbitals is a hallmark of ICT. rsc.org The extent of charge transfer is a key factor influencing the molecule's optical and electronic properties, including its suitability for use in organic solar cells and other optoelectronic devices. jmaterenvironsci.com
The surrounding environment, particularly the polarity of the solvent, can influence the electronic and photophysical properties of a molecule. Computational models account for these interactions using methods like the Polarizable Continuum Model (PCM). nih.govresearchgate.net In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
For thienopyrazine derivatives, TD-DFT calculations incorporating the PCM model are used to predict how properties like absorption and emission spectra might shift in different solvents (solvatochromism). urfu.ru Studies on various chromophores show that the excited state dipole moment is often larger than the ground state dipole moment due to ICT, leading to a red-shift (bathochromic shift) in emission spectra as solvent polarity increases. mdpi.comresearchgate.net However, for some thienopyrazine analogues, theoretical studies have found that the effect of the solvent on the calculated absorption and emission spectra can be negligible, suggesting that the fundamental electronic transitions are not dramatically altered by the bulk solvent environment. nih.gov
Reactivity and Reaction Mechanism Studies
Computational chemistry also provides powerful tools to investigate the chemical reactivity and potential reaction pathways of this compound.
A significant area of interest is the polymerization of thieno[3,4-b]pyrazine derivatives to form low band-gap conducting polymers. rsc.org DFT calculations have been employed to simulate the initial stages of this process. longdom.orgscispace.com By calculating the geometric and electronic structures of monomers, dimers, and trimers, researchers can understand how the molecule's properties evolve with increasing conjugation length. rsc.org
These simulations often focus on the effects of oxidation (doping), which is necessary to form the conductive polymer. Calculations show that upon oxidation, the bond lengths in the oligomer backbone change, leading to the emergence of a more planar, quinoidal-like geometry. scispace.com This structural change is associated with the enhanced charge delocalization required for electrical conductivity. Such simulations of oligomers serve as models for the reaction pathway of electropolymerization, providing insight into the structure-property relationships of the resulting materials. researchgate.netresearchgate.net
A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. researchgate.net Locating this transition state on the potential energy surface is a key goal of computational reaction mechanism studies, as its energy determines the activation energy (Ea) of the reaction. github.io
Transition state searches are computationally demanding procedures that aim to find a first-order saddle point on the potential energy surface—a structure that is an energy maximum in one direction (along the reaction coordinate) and an energy minimum in all other directions. github.iobath.ac.uk Common methods include relaxed surface scans or more advanced techniques like the nudged elastic band (NEB) method to identify a reasonable initial guess for the transition state geometry. youtube.com Once located, the activation energy can be calculated as the energy difference between the transition state and the reactants.
While these computational techniques are well-established, specific studies detailing transition state analysis and activation energy determination for reactions involving this compound are not prominently available in the surveyed literature. Such studies would be valuable for understanding, for instance, its stability, degradation pathways, or its participation in specific chemical transformations.
Aromaticity and Electronic Delocalization Assessment
The degree of aromaticity is a fundamental property that governs the stability, electronic structure, and chemical behavior of cyclic conjugated molecules. For fused systems like this compound, computational methods provide quantitative measures of aromaticity for each constituent ring.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). Strongly negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest anti-aromatic character.
While specific NICS values for this compound are not extensively reported, data from the closely related thieno[3,4-b]thiophene (B1596311) system offer valuable insights. whiterose.ac.uk For thieno[3,4-b]thiophene, the calculated NICS(0) values for the two fused five-membered rings are notably different, at -7.2 ppm and -13.5 ppm respectively. whiterose.ac.uk This demonstrates that in fused heterocyclic systems, the aromatic character can be localized and vary significantly between rings. A theoretical study of the parent thieno[3,4-b]pyrazine molecule suggests that the ground state possesses a polyene-like structure due to bond localization in the pyrazine moiety, which would imply a lower degree of aromaticity in that ring compared to the thiophene ring. nih.gov It is predicted that the pyrazine unit becomes more aromatic in the lowest-energy electronic excited states. nih.gov
To provide a comparative context, NICSzz, the out-of-plane tensor component of the NICS value, is often considered a more reliable indicator of π-aromaticity. rsc.org
Table 1: Representative NICS(0) and NICS(1) Values for Thiophene and Fused Thiophene Systems (in ppm)
| Compound Ring | NICS(0) | NICS(1) | Reference |
|---|---|---|---|
| Thiophene | -13.0 | -10.4 | whiterose.ac.uk |
| Thieno[3,4-b]thiophene (Ring 4a) | -7.2 | -6.2 | whiterose.ac.uk |
| Thieno[3,4-b]thiophene (Ring 4b) | -13.5 | -10.8 | whiterose.ac.uk |
This table presents calculated NICS values for thiophene and its fused dimer, thieno[3,4-b]thiophene, which serve as a model for understanding the aromaticity in the related thieno[3,4-b]pyrazine system. The data illustrates the variation in aromatic character between different rings within a fused system.
Beyond NICS, other computational indices are employed to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value close to 1 indicates a high degree of aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively.
For the thieno[3,4-b]pyrazine system, theoretical studies indicate a significant degree of bond localization in the pyrazine ring in its ground state, which would correspond to a lower HOMA value for that ring. nih.gov This is consistent with the general understanding that fusing an electron-rich thiophene ring with an electron-deficient pyrazine ring results in a structure with distinct electronic domains rather than a fully delocalized system. This inherent electronic push-pull nature is a key feature of the thieno[3,4-b]pyrazine core.
Investigation of Nonlinear Optical (NLO) Properties
The unique donor-acceptor architecture inherent in the thieno[3,4-b]pyrazine scaffold makes its derivatives promising candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light and are crucial for applications in photonics and optoelectronics.
The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. Computational methods, particularly DFT, are extensively used to predict β values for new chromophores. These calculations help in screening potential NLO materials before their synthesis. science.govnih.gov
For thieno[3,4-b]pyrazine derivatives, computational studies have shown that their NLO properties can be significant and are highly tunable. researchgate.netdntb.gov.ua The magnitude of the hyperpolarizability is strongly influenced by the nature of substituent groups, the extent of π-conjugation, and solvent effects. aip.orgaip.org For instance, attaching strong electron-donating groups to the molecule can enhance the intramolecular charge transfer (ICT) from the donor to the accepting thienopyrazine core, leading to larger β values. acs.orgmdpi.com A comprehensive quantum mechanics/molecular mechanics (QM/MM) investigation has been performed to understand the NLO response of thieno[3,4-b]pyrazine, highlighting the importance of environmental factors like solvent polarity. dntb.gov.ua
Table 2: Representative Calculated First Hyperpolarizability (β) Values for NLO Chromophores
| Chromophore Type | Computational Method | Calculated β Value (a.u.) | Key Feature |
|---|---|---|---|
| Push-Pull Imidazole Derivative | MP2/aug-cc-pVDZ | ~50 - 300 | aip.org |
| Chalcone Derivative | DFT/B3LYP | ~2000 - 8000 | dntb.gov.ua |
| Thienopyrazine-based D-A-D system | DFT | Potentially high | researchgate.netacs.org |
This table provides a range of typical first hyperpolarizability (β) values calculated for different classes of NLO chromophores to illustrate the magnitudes achievable. Thienopyrazine-based systems are designed to exhibit significant NLO responses.
Computational studies have been instrumental in establishing clear design principles for optimizing the NLO properties of thienopyrazine-based molecules. science.gov The core strategy revolves around enhancing the intramolecular charge transfer (ICT) character of the chromophore. acs.org
Key design principles include:
Donor-Acceptor (D-A) Architecture: The thieno[3,4-b]pyrazine unit itself serves as an excellent electron acceptor. acs.org The design of potent NLO chromophores involves connecting strong electron-donating groups (D) to this acceptor (A) core, often through a π-conjugated bridge, creating D-A or D-A-D type structures. researchgate.netacs.org
Strength of Donor/Acceptor Groups: The magnitude of the NLO response is directly related to the electron-donating and -accepting strength of the constituent parts. science.gov Computational screening of different donor groups allows for the rational selection of moieties that will maximize the β value.
Extension of π-Conjugation: Increasing the length of the π-conjugated system that connects the donor and acceptor units generally leads to a red-shift in absorption and an increase in hyperpolarizability. science.govresearchgate.net However, there is a trade-off, as longer systems can sometimes lead to reduced transparency in desired spectral regions.
Molecular Planarity: A planar molecular structure facilitates π-electron delocalization, which is beneficial for an efficient ICT and a large NLO response. Computational geometry optimizations help identify structures that can maintain planarity. researchgate.net
By applying these principles, guided by theoretical calculations, researchers can rationally design novel this compound derivatives with tailored and significantly enhanced NLO properties for specific technological applications. mdpi.comduke.edu
Conformational Analysis and Intermolecular Interactions
The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. For this compound, a fused heterocyclic system, understanding these interactions is key to predicting its crystal packing and, consequently, its electronic properties. Computational studies, often in conjunction with experimental data from related compounds, offer a window into these interactions at the molecular level.
Stacking Interactions in Molecular Assemblies
Pi (π-π) stacking is a dominant non-covalent interaction in aromatic and heteroaromatic systems, including thieno[3,4-b]pyrazine derivatives. These interactions are fundamental to the structural organization of molecules in crystals and thin films, influencing properties like charge transport. While specific crystallographic data for this compound is not extensively detailed in the public domain, analysis of closely related structures provides valuable benchmarks for its likely stacking behavior.
For instance, studies on similar fused heterocyclic systems reveal typical characteristics of π-π stacking. In the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, an offset π-stacking arrangement is observed with an interplanar distance of 3.431 Å and a lateral offset of 1.14 Å. nih.gov Another related compound, 3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile, exhibits π-π stacking with a centroid-centroid distance of 3.537 Å. nih.gov These values are consistent with the general principles of strong π-π stacking interactions, which typically occur at centroid-centroid distances of up to 3.8 Å. nih.gov The presence of methyl groups in this compound may introduce steric effects that influence the precise geometry of stacking, potentially favoring an offset or slipped-stack arrangement to minimize steric hindrance while maximizing attractive π-π interactions.
Interactive Data Table: Stacking Interaction Parameters in Related Thieno-fused Heterocycles
| Compound | Stacking Type | Interplanar/Centroid-Centroid Distance (Å) | Offset (Å) | Reference |
|---|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Offset π-stacking | 3.431 | 1.14 | nih.gov |
Hydrogen Bonding and Other Non-Covalent Interactions
Beyond π-π stacking, hydrogen bonds and other weaker non-covalent interactions play a crucial role in the supramolecular assembly of this compound. Theoretical studies have specifically highlighted the significance of unconventional C–H···N hydrogen bonds in influencing the photophysical and vibrational properties of this molecule. researchgate.net These interactions, although weaker than classical hydrogen bonds, can collectively dictate the molecular conformation and packing in the solid state.
In the case of this compound, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the C-H bonds of the methyl groups and the thiophene ring can act as donors. researchgate.net The formation of these C–H···N bonds has been shown to have a considerable impact on the UV-Vis and IR spectra of the compound. researchgate.net Analysis of related structures further underscores the importance of such interactions. For example, in the crystal of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, C–H···N intermolecular interactions are observed with a distance of 2.645 Å between a pyridopyrazine nitrogen atom and a thienyl-ring hydrogen atom. nih.gov
Interactive Data Table: Non-Covalent Interaction Parameters in Related Thieno-fused Heterocycles
| Compound | Interaction Type | Donor···Acceptor | Distance (Å) | Reference |
|---|---|---|---|---|
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | C–H···N | C-H (thienyl)···N (pyridopyrazine) | 2.645 | nih.gov |
Applications of 2,3 Dimethylthieno 3,4 B Pyrazine and Its Polymeric Materials in Advanced Technologies
Organic Electronics and Optoelectronics
The inherent donor-acceptor (D-A) character of the thieno[3,4-b]pyrazine (B1257052) moiety leads to materials with low band gaps, a crucial property for applications in organic electronic and optoelectronic devices. rsc.orgresearchgate.net This has spurred significant research into its use in solar cells, light-emitting diodes, and transistors.
Active Layer Components in Organic Photovoltaic (OPV) Devices and Solar Cells
Polymers derived from 2,3-dialkylthieno[3,4-b]pyrazines have emerged as promising materials for the active layer in organic photovoltaic (OPV) devices, particularly for near-infrared (NIR) applications. The first polythieno[3,4-b]pyrazines prepared via GRIM (Grignard metathesis) polymerization exhibited low band gaps and enhanced processability, enabling their application in photovoltaic devices. rsc.org
A key area of research has been the engineering of the alkyl sidechains on the polymer backbone to optimize solubility, film formation, and device performance. rsc.org A study comparing poly(2,3-dihexylthieno[3,4-b]pyrazine) (with linear sidechains) to poly(2,3-bis(2-ethylhexyl)thieno[3,4-b]pyrazine) (with branched sidechains) revealed that branched chains improved solubility and processability. rsc.orgresearchgate.net Photovoltaic devices fabricated using these polymers blended with a fullerene acceptor demonstrated a significant photoresponse extending out to 1300 nm, highlighting their potential for NIR photodetectors. rsc.orgresearchgate.net
| Parameter | Value | Reference |
| Device Photoresponse | Extends to 1250–1300 nm | rsc.org |
| Application | Near-Infrared (NIR) Photodetectors | rsc.org |
Beyond polymer-based bulk heterojunction devices, monomeric thieno[3,4-b]pyrazine derivatives have been engineered as sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). mdpi.comcnr.itmdpi.com Researchers have designed novel organic sensitizers based on an electron-poor thieno[3,4-b]pyrazine (TPz) core. Two different design strategies were explored: a classic D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) structure and a symmetric design with two anchoring groups. mdpi.com
These distinct designs resulted in dyes with divergent optical properties. The D-A-π-A dye (TP1) exhibited broad, intense light absorption across the visible spectrum, leading to higher power conversion efficiencies. In contrast, the symmetric dye (TP2) showed a more localized absorption, resulting in high transparency (83.7% Average Visible Transmittance), making it a promising candidate for building-integrated photovoltaics (BIPV) where maintaining visible light transmission is crucial. mdpi.comcnr.it
| Dye Design | Key Feature | Potential Application |
| D-A-π-A (TP1) | Panchromatic absorption | High-efficiency DSSCs |
| Symmetric (TP2) | High visible transparency (AVT = 83.7%) | Building-Integrated Photovoltaics (BIPV) |
Emitters and Charge Transport Materials in Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of thieno[3,4-b]pyrazine derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure, combined with a large Stokes shift (the difference between the absorption and emission maxima), is highly desirable for emissive materials. nih.gov
Researchers have synthesized novel thieno[3,4-b]pyrazine-cored molecules with bulky polyphenyl dendrons. nih.gov These dendritic structures serve to isolate the emissive cores, preventing aggregation-caused quenching, and enhance the material's solubility, allowing for solution-based processing like spin coating. nih.gov By attaching hole-transporting units such as arylamine or carbazole (B46965) to the periphery of the dendrons, the charge transport properties of the material can be improved. nih.gov
The first solution-processible OLEDs using these thieno[3,4-b]pyrazine derivatives as a non-doped emitting layer have been successfully fabricated, achieving saturated red emission. nih.gov
| Device | Molecule Type | Performance | Reference |
| Red OLED | Dendritic thieno-[3,4-b]-pyrazine with arylamino/carbazolyl groups (N-DTP, C-DTP) | Brightness: 1020 cd/m² | nih.gov |
| Luminous Efficiency: 0.6 cd/A | nih.gov |
These results demonstrate the potential of functionalized thieno[3,4-b]pyrazines as efficient, solution-processable emitters for the next generation of OLED displays and lighting. nih.gov
Semiconductors in Organic Field-Effect Transistors (OFETs)
The class of thieno[3,4-b]pyrazine-based materials has been investigated for its potential as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net OFETs are fundamental components of flexible and printed electronics, and their performance is heavily dependent on the charge carrier mobility of the organic semiconductor used. nih.gov
Copolymers incorporating the thieno[3,4-b]pyrazine unit have been synthesized and studied for their electronic properties in the context of OFET applications. researchgate.net While specific mobility data for poly(2,3-dimethylthieno[3,4-b]pyrazine) is not widely reported, the performance of related thieno-thiophene based organic semiconductors provides a benchmark for the potential of this class of materials. High-performance p-type copolymers based on similar fused thiophene (B33073) ring systems have achieved hole mobilities well in excess of what is required for many flexible electronic applications. nih.govmdpi.com For example, some solution-processed small molecule semiconductors based on benzo[b]thieno[2,3-d]thiophene have shown hole mobilities up to 0.005 cm²/Vs with high on/off ratios. mdpi.com The development of new organic semiconductors is key to achieving the high mobility, large on/off ratio, and stability required for practical transistor applications. nih.gov
Energy Storage Applications
The ability of thieno[3,4-b]pyrazine-based polymers to undergo stable redox reactions makes them attractive candidates for energy storage technologies, particularly in devices that rely on electrochemical charge storage.
Development of N-type Materials for Organic Supercapacitors
A significant challenge in the development of high-performance organic supercapacitors is the creation of stable n-type materials, which can accept and store negative charge. rsc.orgmdpi.com Most conducting polymers are p-type (storing positive charge), which limits the operating voltage and thus the energy and power density of the resulting devices. rsc.org
Thienopyrazines (TPs) have been identified as highly promising for this application, and their first use in energy storage was demonstrated with polymers of a thieno[3,4-e]pyrazine isomer. rsc.org In a pioneering study, a novel class of n-type pyreno[4,5-b]thieno[3,4-e]pyrazine (PTP) polymers was synthesized. rsc.org These polymers were capable of forming thick, porous films that could reversibly store both negative and positive charge. rsc.org This work established thienopyrazines as a viable platform for developing the n-type components essential for high-energy polymer-based supercapacitors. rsc.orgmdpi.comresearchgate.net
| Material | Parameter | Value | Reference |
| Pyreno[4,5-b]thieno[3,4-e]pyrazine (PTP) Polymer | Volumetric Capacitance (at 0.5 A/cm³) | 6–14 F/cm³ | rsc.org |
| Cycling Stability (after 200 cycles) | 42% capacitance retention | rsc.org |
Electrochemical Energy Conversion and Storage Devices
The core thienopyrazine structure exhibits amphoteric redox properties, meaning it can be both oxidized and reduced. researchgate.net This electrochemical versatility is a key attribute for materials used in energy conversion and storage devices. The electrochemical behavior of thienopyrazine-based oligomers and polymers has been studied, revealing relatively broad oxidation waves and sharper, more defined reduction processes. researchgate.net
This inherent ability to stabilize both positive and negative charges is advantageous for various electrochemical devices beyond supercapacitors, such as redox flow batteries. Studies on related aromatic molecules containing 1,4-diaza groups (like the pyrazine (B50134) unit in the target compound) have shown that their redox potentials can be tuned through chemical modification, which is a critical aspect in designing materials for specific energy storage applications. The ambipolar character of thienopyrazine makes it a building block of significant interest for the continued development of advanced electrochemical energy systems. researchgate.net
Sensing Platforms and Chemosensors
The unique electronic structure of thieno[3,4-b]pyrazine derivatives makes them promising candidates for the development of chemosensors. While extensive research on the broader class of thienopyrazines for sensing is available, specific studies focusing solely on this compound are more specialized. However, the underlying principles of sensor design are applicable. Thienopyrazine-based materials are considered useful for biological and chemical sensors due to their potential for analyte-induced absorption shifts in the near-infrared (NIR) region. researchgate.net
The design of sensors based on thienopyrazine, including the 2,3-dimethyl derivative, typically revolves around the modulation of their intramolecular charge transfer (ICT) characteristics upon interaction with a specific analyte. The core principle involves creating a system where the analyte can interact with the sensor molecule in a way that perturbs its electronic structure, leading to a detectable change in its optical or electrochemical properties.
Common design strategies include:
Functionalization with Receptor Moieties: The thienopyrazine core can be functionalized with specific recognition units (receptors) that have a high affinity for the target analyte. This binding event can alter the electron-donating or -accepting strength of the substituents, thereby influencing the ICT process within the sensor molecule.
Polymer-Based Sensors: Incorporating this compound into a polymer backbone can enhance sensitivity. The conjugated nature of the polymer allows for the amplification of the sensing signal along the polymer chain. For instance, nanoparticles formulated from polymers containing this compound have been utilized in drug delivery and monitoring, which represents a form of biosensing. vdoc.pubsci-hub.se In such systems, the release of a drug can alter the fluorescence properties of the nanoparticle, allowing for real-time tracking. sci-hub.se
Electrochemical Sensors: The redox properties of thienopyrazine derivatives can be exploited in electrochemical sensors. The binding of an analyte can modulate the oxidation or reduction potentials of the material, which can be measured using techniques like cyclic voltammetry.
The mechanism of sensing is intrinsically linked to the change in the electronic landscape of the thienopyrazine system upon analyte interaction. This can manifest as a change in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in absorption and emission spectra or changes in redox potentials.
While specific data on the detection of various analytes using sensors based solely on this compound is not extensively detailed in the available literature, the broader family of thienopyrazines has shown potential for detecting a range of species. The detection mechanism is typically observed through:
Optical Response: This is a common method where the interaction with an analyte causes a change in the color (colorimetric) or fluorescence (fluorometric) of the sensor. For example, a polymer containing this compound, when incorporated into nanoparticles with the drug doxorubicin, showed changes in its fluorescence resonance energy transfer (FRET) process upon drug release in a mildly acidic environment. sci-hub.se This change allows for the monitoring of the drug's release, effectively sensing the local pH change. sci-hub.se
Electrochemical Response: Changes in the current or potential of an electrode modified with a thienopyrazine-based material can be used to quantify an analyte. For instance, poly(this compound) films can be grown electrochemically, and their cyclic voltammograms indicate redox activity that could potentially be modulated by the presence of specific analytes.
Due to the limited specific research on this compound for analyte detection, a detailed data table of analytes and their detection limits is not available at this time.
Aggregation-Induced Emission (AIE) Active Materials
A significant area of application for this compound derivatives is in the development of materials exhibiting aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in solid-state lighting and bio-imaging, as it overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores.
The AIE properties of this compound have been effectively harnessed by incorporating it as an acceptor core in donor-acceptor-donor (D-A-D) structured dyes. researchgate.netcnr.it In one such design, the this compound core was connected to two triarylamine donor groups which were further adorned with tetraphenylethylene (B103901) (TPE) moieties, a well-known AIE-active unit. researchgate.netcnr.it
These D-A-D dyes exhibit intense light-harvesting abilities and emit in the deep-red and near-infrared (NIR) regions. researchgate.netcnr.it The AIE characteristics allow these materials to remain highly emissive in the aggregated state, making them attractive for the development of efficient luminescent devices such as organic light-emitting diodes (OLEDs). researchgate.netcnr.it
Furthermore, polymers incorporating this compound have been synthesized and shown to have strong deep red/NIR emission, with electroluminescent devices based on these polymers emitting at wavelengths around 764-775 nm. mdpi.com The solid-state emission is crucial for the performance of OLEDs, and the AIE properties of the thienopyrazine core contribute to this performance.
Below is a table summarizing the photophysical properties of a D-A-D dye containing a this compound core (denoted as TPC).
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| TPC | Dichloromethane | 518 | 690 | 172 |
Data sourced from Goti, et al. (2021). researchgate.netcnr.it
The mechanism behind the AIE phenomenon in thienopyrazine systems, including those with the 2,3-dimethyl derivative, is generally attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In dilute solutions, the molecules are free to undergo various intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching the fluorescence.
In the case of the D-A-D dyes featuring the this compound core, the key intramolecular motions that are restricted upon aggregation include the rotation of the donor groups relative to the central acceptor core. researchgate.netcnr.it When the molecules aggregate in a poor solvent or in the solid state, these rotational motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.
The presence of the TPE units in the reported D-A-D dyes further enhances the AIE effect, as TPE is a classic example of an AIEgen where the restriction of the phenyl group rotations in the aggregate state leads to intense emission. researchgate.netcnr.it The combination of the D-A structure of the thienopyrazine core with the AIE-active TPE moieties creates a synergistic effect, leading to highly efficient NIR emitters in the solid state. researchgate.netcnr.it
Studies on these dyes in solvent mixtures of varying polarities have shown a moderate solvatochromic effect, with a decrease in photoluminescence intensity as the polarity increases up to a certain point. cnr.it However, upon reaching a critical water fraction where nanoaggregates begin to form, a significant increase in photoluminescence intensity is observed, confirming the AIE behavior. cnr.it This turn-on fluorescence in the aggregated state is the hallmark of AIE and is the key to the utility of these materials in advanced technologies.
Future Research Directions and Emerging Areas
Rational Design of Next-Generation Thienopyrazine Materials
The ability to precisely control the properties of thienopyrazine-based materials is a key focus of ongoing research. By systematically modifying their molecular structure, scientists can fine-tune their electronic and optical characteristics for specific applications.
Structure-Property Relationship Engineering for Tailored Functionality
A fundamental aspect of designing new materials is understanding the relationship between their chemical structure and their resulting properties. In the context of thienopyrazines, this involves modifying the core structure and peripheral substituents to achieve desired functionalities.
Donor-acceptor (D-A) architectures are a common strategy for developing organic materials with low energy band gaps, making them suitable for applications in organic electronics. acs.orgmdpi.com In these systems, an electron-donating moiety is coupled with an electron-accepting unit, such as the thienopyrazine core. acs.orgmdpi.com The resulting intramolecular charge transfer (ICT) between these components governs the material's optical and electronic properties. acs.org
For instance, the introduction of different donor and acceptor groups can tune the band-gap levels and other related properties. mdpi.com Researchers have successfully synthesized a series of thienopyrazine-based donor-acceptor-donor (D-A-D) near-infrared (NIR) fluorescent compounds. acs.org Computational analysis of these molecules revealed that a significant molecular reorganization, particularly around the bond between the donor and acceptor, is the origin of their large Stokes shifts, leading to NIR emission. acs.org This understanding provides a clear path for rationally controlling the magnitude of the Stokes shift by making steric modifications near the donor-acceptor bond. acs.org
Furthermore, the optoelectronic properties of fused aromatic thienopyrazine polymers can be tuned by introducing various fused aromatic rings within the thienopyrazine structure. rsc.org This approach, combined with side-chain engineering, has led to enhanced charge carrier mobility in thin-film transistor devices. rsc.org The strategic selection of copolymerizing units has also proven effective in achieving low band gap semiconducting polymers with high field-effect mobility. rsc.org
The following table summarizes the impact of structural modifications on the properties of thienopyrazine derivatives based on recent research findings:
| Structural Modification | Resulting Property Change | Potential Application |
| Introduction of fused aromatic rings | Enhanced charge carrier mobility | Thin-film transistors rsc.org |
| Variation of copolymerizing units | Low band gap, high field-effect mobility | Organic solar cells rsc.org |
| Engineering donor-acceptor interactions | Tunable band-gap levels | Organic electronics acs.orgmdpi.com |
| Steric modifications near D-A bond | Controlled Stokes shift magnitude | NIR fluorescent materials acs.org |
Advanced Molecular Engineering for Improved Performance
Building upon the principles of structure-property relationships, advanced molecular engineering focuses on creating sophisticated molecular architectures to further enhance performance. This involves strategies like creating D-A-π-A or D-A-D structures to modulate the photo-electrochemical properties of dyes for applications such as dye-sensitized solar cells (DSSCs). mdpi.com
For example, two novel organic sensitizers for DSSCs, TP1 and TP2, were designed based on the thieno[3,4-b]pyrazine (B1257052) π-bridge. TP1 featured an unsymmetric D-A-π-A design, while TP2 had a symmetric D-A-D structure with two anchoring moieties. mdpi.com This difference in design led to divergent optical properties, with TP1 showing broad and intense light absorption across the visible spectrum and TP2 exhibiting localized absorption. mdpi.com These findings highlight how molecular design can be used to tailor the light-harvesting capabilities of thienopyrazine-based dyes for specific photovoltaic applications. mdpi.com
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have also been employed to design new thienopyrazine derivatives with improved properties for organic solar cells. researchgate.net These computational methods allow for the investigation of the effects of substitution and doping on the structural, optoelectronic, and charge transport properties of these molecules, providing a powerful tool for in-silico design before engaging in synthetic efforts. researchgate.net
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes is crucial for the widespread adoption of thienopyrazine-based materials. Current research is focused on greener chemistry approaches and the development of advanced catalytic systems.
Sustainable and Green Chemistry Approaches for Thienopyrazine Synthesis
Traditional chemical syntheses often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Green chemistry principles aim to address these issues by developing more environmentally benign processes. rasayanjournal.co.inmdpi.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.innih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidine (B153573) analogues, demonstrating its potential for the efficient production of thienopyrazine derivatives. nih.govnih.gov Other green approaches include the use of water as a solvent, multicomponent reactions, and solvent-free reaction conditions. rasayanjournal.co.inmdpi.com The development of such methods for the synthesis of 2,3-Dimethylthieno[3,4-b]pyrazine and its derivatives is an active area of research. nih.gov
Catalyst Development for Efficient Derivatization
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient formation of complex molecules. For thienopyrazines, palladium-catalyzed cross-coupling reactions, such as C-H activation, are particularly important for introducing various functional groups. acs.org
Researchers have demonstrated a rapid, palladium-catalyzed C-H activation route for the synthesis of a series of thienopyrazine-based D-A-D NIR fluorescent compounds. acs.org This method allows for the direct arylation of the thieno[3,4-b]pyrazine core, providing a straightforward way to create a library of compounds for structure-property relationship studies. acs.org The development of new and more efficient catalysts for these transformations is a key research objective. This includes designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide higher yields and selectivities.
Interdisciplinary Research with this compound
The unique properties of this compound and its analogues make them attractive for a variety of applications beyond traditional materials science, fostering interdisciplinary research.
Thienopyrazine derivatives have been investigated for their potential in biological applications. For instance, various thienopyridine and thienopyrimidine derivatives have shown promise as antiplatelet agents, anticancer agents, and inhibitors of various enzymes. nih.govnih.govnih.gov The structural similarity of thienopyrazines to these biologically active compounds suggests that they could also exhibit interesting pharmacological properties. Preliminary in silico studies on related compounds have indicated their potential as inhibitors of acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src), highlighting the need for further biological evaluation. nih.gov
The ability of 2,3-disubstituted thieno[3,4-b]pyrazines to act as tunable building blocks for low band gap conjugated materials also opens up possibilities in the field of bioelectronics and sensors. nih.govnih.gov The development of thienopyrazine-based materials that can interface with biological systems could lead to new diagnostic and therapeutic tools. For example, the fluorescence properties of some derivatives could be harnessed for bioimaging applications. acs.org
Furthermore, the use of 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine as a bridging ligand in ruthenium(II) complexes demonstrates the potential of thienopyrazines in coordination chemistry and the development of new inorganic materials with interesting photophysical and electrochemical properties. rsc.org
The continued exploration of this compound and its derivatives at the intersection of chemistry, materials science, and biology is expected to yield exciting new discoveries and applications in the years to come.
Integration into Hybrid Organic-Inorganic Systems
The development of hybrid materials, which combine organic molecules with inorganic components, offers a pathway to create novel functionalities by synergizing the distinct properties of each constituent. The electron-deficient nature of the thienopyrazine core makes it an excellent candidate for interfacing with inorganic nanomaterials.
Future research is expected to focus on creating hybrid systems where this compound or its derivatives are coupled with inorganic nanoparticles, such as gold (Au) or silver (Ag), or semiconductor quantum dots. In such constructs, the thienopyrazine unit can act as an efficient electron acceptor or a photosensitizer. For instance, the incorporation of thienopyrazine derivatives into thin films with plasmonic nanoparticles could enhance light-harvesting capabilities for sensor applications. The functional groups on the thienopyrazine ring, including the dimethyl groups, can be tailored to control the self-assembly and electronic coupling at the organic-inorganic interface. These hybrid materials could find applications in advanced sensors, photocatalysis, and next-generation optoelectronic devices, where the inorganic component provides stability and enhanced electronic or optical properties, while the organic moiety governs the system's response to external stimuli.
Biomimetic and Bio-inspired Applications (excluding human clinical studies)
Biomimicry involves designing systems that are inspired by or imitate natural biological processes. The thieno[3,4-b]pyrazine scaffold, being a nitrogen-containing heterocycle, shares structural motifs with many biological cofactors and pigments involved in vital functions like photosynthesis and respiration.
Research in this area could explore the use of this compound as a fundamental building block in creating artificial light-harvesting systems that mimic the antenna complexes in photosynthetic organisms. Its strong absorption in the visible spectrum and tunable electronic levels are key features for such applications. mdpi.com Furthermore, its structural similarity to quinoxaline (B1680401) and other bioactive heterocycles suggests its potential as a ligand for metal complexes that mimic the active sites of metalloenzymes. researchgate.net These bio-inspired systems could be used to study fundamental charge-transfer processes or to develop novel catalysts for chemical transformations. While thienopyrimidine derivatives, which are structurally related, have been investigated for their anti-proliferative properties in cancer cell lines, the focus for this compound in a biomimetic context remains non-clinical, concentrating on its functional properties inspired by nature. nih.govnih.gov
Advanced Theoretical Modeling for Predictive Material Science
The rational design of new materials with specific, predetermined properties is a major goal of modern chemistry and materials science. Advanced theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool in this endeavor.
For this compound and its derivatives, theoretical calculations are crucial for predicting their electronic and optical properties before undertaking complex and costly synthesis. researchgate.netrsc.org DFT can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the electrochemical band gap, and absorption spectra. researchgate.netnih.gov These calculations allow researchers to understand how chemical modifications—such as the addition or alteration of substituent groups—can tune the material's properties. nih.gov For example, modeling can predict whether adding aryl groups to the thienopyrazine core will result in a red-shifted absorption, making the material more suitable for organic solar cells. nih.gov This predictive power accelerates the discovery of new donor-acceptor copolymers with optimal performance characteristics for electronic applications. mdpi.com
Table 1: Theoretically Calculated Properties of a Representative Thienopyrazine-Based Compound This table presents an example of data obtained through theoretical modeling for a related thienopyrazine derivative to illustrate the predictive capabilities discussed.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.40 eV | Indicates electron-donating ability |
| LUMO Energy | -3.25 eV | Indicates electron-accepting ability |
| Electrochemical Band Gap (Eg) | 2.15 eV | Determines optical absorption range |
| Lowest Absorption Wavelength (λmax) | 571 nm | Corresponds to the color and light-harvesting window |
Challenges and Opportunities in Thienopyrazine Research
The field of thienopyrazine research, while promising, faces several challenges that also represent significant opportunities for innovation. Overcoming these hurdles is key to unlocking the full potential of compounds like this compound.
Challenges:
Synthetic Complexity: The synthesis of functionalized thieno[3,4-b]pyrazine derivatives can be challenging. Developing methods for creating precursors like 2,3-dihalo- or 2,3-ditriflato-thienopyrazines is crucial for enabling further chemical modification and polymerization. nih.gov The synthesis of certain copolymers, especially those involving the coupling of two electron-accepting units, requires new types of reactive intermediates that are not always readily accessible. researchgate.net
Tuning n-Type Properties: While many thienopyrazine-based materials exhibit excellent p-type (hole-transporting) or donor characteristics, achieving stable and efficient n-type (electron-transporting) or acceptor behavior is a persistent challenge. mdpi.com Developing stable n-type materials is critical for advancing technologies like organic solar cells and pseudocapacitors. mdpi.com
Device Optimization: Translating the excellent intrinsic properties of a molecule into a high-performance device is a major hurdle. Factors such as non-optimal charge separation at interfaces, poor film morphology, and limited charge transport can reduce device efficiency, as seen in some organic photovoltaic applications. mdpi.com
Opportunities:
Property Tunability: The greatest opportunity in thienopyrazine research lies in the vast potential for tuning its electronic and physical properties. By strategically modifying the substituents on the thienopyrazine core, researchers can finely control the band gap, energy levels, solubility, and solid-state organization of the resulting materials. nih.govrsc.org This tunability allows for the design of materials optimized for specific applications, from organic electronics to sensors. rsc.org
New Polymer Architectures: The development of novel synthetic routes, such as Stille cross-coupling, has enabled the creation of a wide range of thienopyrazine-based oligomers and polymers. researchgate.netrsc.org There is a significant opportunity to explore new copolymer architectures, such as random or block copolymers, to achieve unique combinations of properties that are not accessible with simple homopolymers. mdpi.com
Expanding Applications: While much of the focus has been on organic photovoltaics, the unique properties of thienopyrazines make them suitable for a broader range of applications. acs.org Emerging areas include luminescent solar concentrators, electrochromic devices, and components for energy storage systems like supercapacitors. mdpi.commdpi.com Exploring these new avenues represents a major growth area for the field.
Q & A
Q. Table 1: Substituents and Yields
| Substituent | Yield (%) |
|---|---|
| Methyl | 95 |
| Phenyl | 85 |
| Dodecyl | 90 |
Advanced Synthesis: How can the core structure be functionalized for tailored electronic properties?
Answer:
2,3-Dihalothieno[3,4-b]pyrazines (e.g., 2,3-dibromo derivatives) serve as precursors for cross-coupling reactions (e.g., Stille, Suzuki). Functionalization strategies include:
- Introducing electron-withdrawing/donating groups via palladium catalysis.
- Tuning solubility via alkyl chain elongation (hexyl, octyl) for polymer integration.
- Electrochemical polymerization to create low bandgap copolymers .
Structural Characterization: Which analytical techniques are critical for confirming structure and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ confirms substituent integration and ring proton environments (e.g., methyl protons at δ 2.5–2.7 ppm) .
- HRMS (ESI): Validates molecular weight (e.g., C₈H₈N₂S: [M+H]⁺ = 165.0485).
- Electrochemical Studies: Cyclic voltammetry identifies redox potentials (e.g., E₁/2 = −1.2 V vs Ag/Ag⁺) .
Electronic Properties: How do computational methods explain its electronic structure?
Answer:
- CASPT2 Theory: Predicts polyene-like ground-state geometry with bond localization in the pyrazine ring. Excited states show aromatization, explaining absorption/emission spectra (λₐbₛ ~450 nm, λₑₘ ~600 nm) .
- DFT Calculations: Reorganization energies (λ+ = 0.286 eV, λ− = 0.244 eV) indicate ambipolar charge transport potential .
Photophysical Tuning: How do substituents influence optical properties?
Answer:
- Extended Conjugation: Adding thiophene or EDOT units red-shifts absorption (e.g., λₐbₛ shifts from 450 nm to 650 nm in terthienyls).
- Donor-Acceptor Design: Mixed oligomers with thieno[3,4-b]pyrazine and EDOT achieve narrow bandgaps (~1.2 eV) .
Low Bandgap Materials: What design principles optimize polymer performance?
Answer:
- Copolymerization: Blending with electron-rich units (e.g., 3,4-ethylenedioxythiophene) enhances intramolecular charge transfer.
- Side-Chain Engineering: Long alkyl chains (e.g., dodecyl) improve solubility without disrupting π-conjugation .
Stability Challenges: How to mitigate decomposition during functionalization?
Answer:
- Avoid Alkali Conditions: Thiourea-mediated substitutions may degrade the pyrazine core; use anhydrous solvents and low temperatures.
- Inert Atmosphere: Prevents oxidation during electropolymerization .
Advanced Applications: Can this compound serve in fluorescent probes or optoelectronics?
Answer:
- Fluorescent Dyes: Symmetrical aryl substitution (e.g., anthracenyl) enables emission tuning (λₑₘ = 475–671 nm) with large Stokes shifts.
- Charge Transport Layers: Low reorganization energy (λ− < 0.25 eV) supports use in OLEDs or photovoltaics .
Computational Modeling: What methodologies best predict excited-state behavior?
Answer:
- Multiconfigurational CASPT2: Accurately models low-lying excited states and charge-transfer dynamics.
- TD-DFT with B3LYP/6-31G(d,p): Validates experimental UV-Vis spectra and hole/electron mobility .
Data Contradictions: How to resolve discrepancies in reported electrochemical data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
